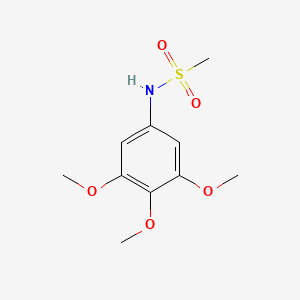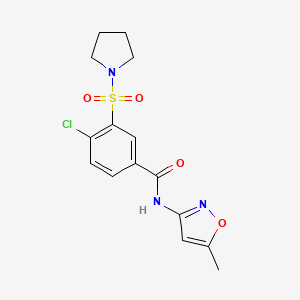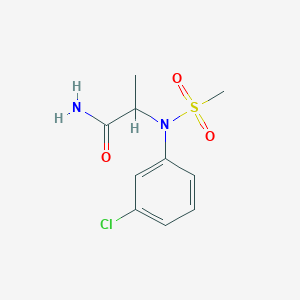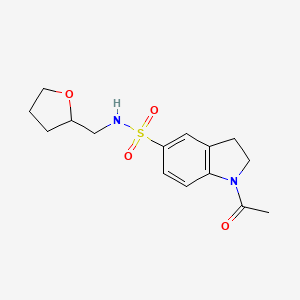![molecular formula C16H15BrN2O2 B4395427 4-bromo-N-{2-[(2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4395427.png)
4-bromo-N-{2-[(2-methylphenyl)amino]-2-oxoethyl}benzamide
Descripción general
Descripción
4-bromo-N-{2-[(2-methylphenyl)amino]-2-oxoethyl}benzamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as BMB and is used for various research applications.
Mecanismo De Acción
The mechanism of action of BMB involves the inhibition of the enzyme histone deacetylase (HDAC). HDACs are enzymes that remove acetyl groups from histone proteins, which can lead to changes in gene expression. Inhibition of HDACs by BMB leads to an increase in acetylation of histone proteins, which can lead to changes in gene expression and ultimately cell death.
Biochemical and Physiological Effects:
BMB has been shown to have both biochemical and physiological effects. Biochemically, BMB inhibits HDAC activity, leading to changes in gene expression. Physiologically, BMB has been shown to induce apoptosis in cancer cells, leading to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BMB in lab experiments is its specificity for HDAC inhibition. BMB has been shown to selectively inhibit HDAC1 and HDAC3, which are important targets for cancer therapy. However, one limitation of using BMB is its low solubility in water, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for research involving BMB. One direction is to study its potential as a cancer therapy. BMB has been shown to induce apoptosis in cancer cells, and further research could explore its potential as a treatment for various types of cancer. Another direction is to study its potential as a tool for studying protein-protein interactions and enzyme activity. BMB has been used as a probe in these types of experiments, and further research could explore its potential in these areas. Additionally, future research could focus on developing more soluble derivatives of BMB to overcome its limitations in lab experiments.
Conclusion:
In conclusion, BMB is a chemical compound that has gained significant attention in the field of scientific research. Its specificity for HDAC inhibition and potential as a cancer therapy make it a promising compound for future research. Further studies are needed to fully understand its mechanisms of action and potential applications in various research areas.
Aplicaciones Científicas De Investigación
BMB is used in various research applications, such as cancer research, drug discovery, and chemical biology. BMB has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been used as a probe to study protein-protein interactions and enzyme activity.
Propiedades
IUPAC Name |
4-bromo-N-[2-(2-methylanilino)-2-oxoethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O2/c1-11-4-2-3-5-14(11)19-15(20)10-18-16(21)12-6-8-13(17)9-7-12/h2-9H,10H2,1H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBMPIHTZDWEGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CNC(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-N~1~-[2-oxo-2-(2-toluidino)ethyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[4-allyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(3-nitrophenyl)ethanone](/img/structure/B4395360.png)
![1-acetyl-4-(4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)piperazine](/img/structure/B4395376.png)
![4-chloro-N-(2-{[2-methyl-5-(2-quinoxalinyl)phenyl]amino}-2-oxoethyl)benzamide](/img/structure/B4395379.png)


![1-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4395397.png)
![2-[4-(anilinomethyl)-2-chlorophenoxy]acetamide](/img/structure/B4395404.png)
![3-{[4-(dimethylamino)phenyl]amino}-1-(1-phenylethyl)-2,5-pyrrolidinedione](/img/structure/B4395407.png)

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4395425.png)

![[1-(1-ethyl-1H-benzimidazol-2-yl)ethyl]formamide](/img/structure/B4395434.png)
![2-methoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-(methylthio)benzamide](/img/structure/B4395435.png)
![8-(4-isopropyl-2,5-dimethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4395437.png)